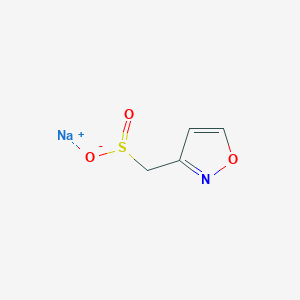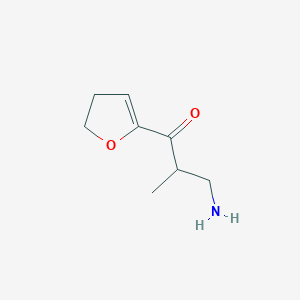
3-(Bromomethyl)-3-methylhept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-methylhept-1-ene is an organic compound with the molecular formula C8H15Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to a heptene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylhept-1-ene typically involves the bromination of 3-methylhept-1-ene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of bromine or NBS in the presence of a suitable catalyst and solvent system can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-methylhept-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF) are employed.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents like chloroform (CHCl3) or dichloromethane (CH2Cl2) are typical reagents.
Major Products Formed
Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Alkenes with varying degrees of unsaturation.
Addition: Dihalides or haloalkanes.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3-methylhept-1-ene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicinal Chemistry: The compound is a precursor in the development of potential therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-methylhept-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates facilitate various transformations, including nucleophilic substitution, elimination, and addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)indole: Another brominated compound with a similar bromomethyl group but attached to an indole ring.
3-Bromothieno[3,2-b]thiophene: A brominated thiophene derivative with similar reactivity.
2-Bromomethyl-1,3-dioxolane: A brominated dioxolane with comparable substitution and elimination reactions.
Uniqueness
3-(Bromomethyl)-3-methylhept-1-ene is unique due to its specific alkene structure, which allows for diverse reactivity in organic synthesis. Its ability to undergo multiple types of reactions makes it a versatile intermediate in the preparation of various compounds.
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-methylhept-1-ene |
InChI |
InChI=1S/C9H17Br/c1-4-6-7-9(3,5-2)8-10/h5H,2,4,6-8H2,1,3H3 |
Clave InChI |
OYIIFNKDHRWCHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(CBr)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)


![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride](/img/structure/B13166900.png)

![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)


